2-(1-Ciano-1-metiletil)azocarboxamida

Descripción general

Descripción

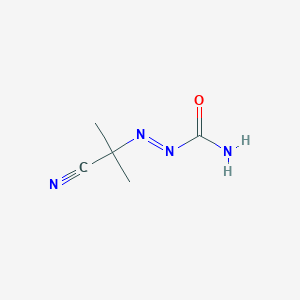

2-(1-Cyano-1-methylethyl)azocarboxamide is an organic compound with the molecular formula C5H8N4O. It is a light yellow solid that is slightly soluble in chloroform and methanol . This compound is primarily used as an azo initiator in radical polymerizations .

Aplicaciones Científicas De Investigación

Polymerization Initiator

CABN as a Radical Initiator

CABN is primarily utilized as a radical initiator in polymerization reactions. Its ability to generate free radicals upon thermal decomposition makes it essential in initiating radical polymerization processes. The decomposition reaction can be summarized as follows:

This reaction is crucial for the synthesis of various polymers, especially in industries focusing on plastics and synthetic fibers.

Thermal Decomposition Characteristics

Research indicates that the thermal stability and behavior of CABN can be influenced by environmental conditions such as temperature and solvent polarity. Studies have shown that CABN exhibits varied stability under different conditions, making it adaptable for specific polymerization processes .

Synthesis of Specialty Polymers

Azobenzene Side Chain Polymers

CABN is involved in the synthesis of azobenzene side chain polymers, which are known for their photoresponsive properties. These polymers have applications in photonic devices and smart materials that respond to light stimuli. The incorporation of CABN in these polymers enhances their performance due to the unique properties imparted by the azobenzene moiety .

Potential Biological Implications

While the primary focus has been on its application in polymer chemistry, there are emerging studies investigating the biological activities associated with CABN. Azo compounds are known to exhibit mutagenic properties, and the presence of the cyano group may further influence these activities. Therefore, understanding the toxicological profile of CABN is essential for assessing its safety in industrial applications .

Case Studies

Study on Thermal Stability

A study focused on the thermal stability and decomposition mechanism of CABN highlighted its behavior under varying temperature conditions. The findings indicated that CABN remains stable up to certain temperatures before undergoing decomposition, which can be exploited in controlled polymerization processes .

Applications in Industry

CABN has been successfully implemented in industrial settings for producing specialty polymers used in coatings, adhesives, and sealants. Its efficiency as a radical initiator has contributed to advancements in manufacturing processes that require precise control over polymer properties .

Mecanismo De Acción

Target of Action

It’s known that azo compounds are widely used as free radical initiators in the polymer industry .

Mode of Action

As an azo compound, it’s likely to decompose thermally, leading to the generation of free radicals . These free radicals can then initiate polymerization reactions.

Biochemical Pathways

In the context of polymer chemistry, the free radicals generated by the thermal decomposition of azo compounds can initiate polymerization reactions, affecting the polymerization pathway .

Result of Action

The primary result of the action of 2-(1-Cyano-1-methylethyl)azocarboxamide is the generation of free radicals due to its thermal decomposition . These free radicals can then initiate polymerization reactions, leading to the formation of polymers .

Action Environment

The action of 2-(1-Cyano-1-methylethyl)azocarboxamide is influenced by environmental factors such as temperature . It decomposes at low temperatures (90.0–100.0°C), releasing large volumes of gaseous products . If the decomposition occurs uncontrolled in a confined space, it may set off a fire, deflagration, or even explosion . Therefore, it should be handled in a well-ventilated place, away from heat sources .

Métodos De Preparación

The preparation of 2-(1-Cyano-1-methylethyl)azocarboxamide involves two main steps :

Amination Reaction: A 1-methylethylamino compound is synthesized through an amination reaction.

Cyanation Reaction: The synthesized 1-methylethylamino compound is then reacted with sodium cyanide under basic conditions to produce 2-(1-Cyano-1-methylethyl)azocarboxamide.

Análisis De Reacciones Químicas

2-(1-Cyano-1-methylethyl)azocarboxamide undergoes several types of chemical reactions, primarily due to the presence of the azo group in its molecular structure :

Thermal Decomposition: This compound decomposes at low temperatures (90.0–100.0 °C), releasing large volumes of gaseous products. This decomposition can lead to thermal runaway accidents if uncontrolled.

Radical Polymerization: It is widely used as a radical initiator in the polymerization industry, such as in the production of acryl resins for paints, water-absorbent resins, polymer coagulants, adhesives, and paper finishing agents.

Comparación Con Compuestos Similares

2-(1-Cyano-1-methylethyl)azocarboxamide is compared with other azo initiators such as azobisisobutyronitrile and azobisisobutyramide . The unique properties of 2-(1-Cyano-1-methylethyl)azocarboxamide include its lower decomposition temperature and higher efficiency in initiating polymerizations. Similar compounds include :

- Azobisisobutyronitrile

- Azobisisobutyramide

- Diazoniobenzamide

- 2-Carbamoylazo-2-cyanopropane

These compounds share similar applications but differ in their thermal stability and efficiency as radical initiators.

Actividad Biológica

2-(1-Cyano-1-methylethyl)azocarboxamide, often referred to by its CAS number 10288-28-5, is a compound that has garnered attention in the field of biological research due to its potential applications and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1-Cyano-1-methylethyl)azocarboxamide is CHNO. The compound features a cyano group and an azocarboxamide moiety, which are critical for its biological interactions. Understanding the chemical structure is essential for elucidating its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 140.14 g/mol |

| CAS Number | 10288-28-5 |

Research into the biological activity of 2-(1-Cyano-1-methylethyl)azocarboxamide has indicated several potential mechanisms through which it may exert effects on biological systems:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Cytotoxic Effects : Investigations have shown that it may induce cytotoxicity in various cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : There is evidence to suggest that 2-(1-Cyano-1-methylethyl)azocarboxamide can inhibit specific enzymes, which could play a role in metabolic regulation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory investigated the antimicrobial efficacy of 2-(1-Cyano-1-methylethyl)azocarboxamide against several bacterial strains. The compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies were performed using human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in cell death, with IC values estimated at around 30 µM for HeLa cells.

Table 2: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | Study 1 |

| Cytotoxicity | Induced cell death in HeLa cells | Study 2 |

| Enzyme Inhibition | Specific enzyme inhibition observed | Ongoing Research |

Research Findings

Recent investigations into the biological activity of 2-(1-Cyano-1-methylethyl)azocarboxamide have highlighted its potential as a lead compound for drug development. Its unique structure allows for modifications that could enhance its efficacy and selectivity.

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models.

- Structure-Activity Relationship (SAR) : Modifying the compound's structure to improve potency and reduce toxicity.

Propiedades

IUPAC Name |

2-cyanopropan-2-yliminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-5(2,3-6)9-8-4(7)10/h1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSAKVMRQYOFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N=NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044889 | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10288-28-5 | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10288-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Cyano-1-methylethyl)azocarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-cyano-1-methylethyl)azocarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-(1-Cyano-1-methylethyl)azocarboxamide?

A1: 2-(1-Cyano-1-methylethyl)azocarboxamide is an azo compound primarily used as an initiator in polymerization reactions. It is particularly useful in the construction industry for curing resins used in waterproof building materials. []

Q2: Why is the thermal behavior of 2-(1-Cyano-1-methylethyl)azocarboxamide a concern?

A2: Like many azo compounds, 2-(1-Cyano-1-methylethyl)azocarboxamide can pose safety risks due to its potential for thermal decomposition. The heat released during decomposition, if not managed properly, could lead to hazardous situations, especially during large-scale industrial processes. []

Q3: What methods are used to study the thermal hazards associated with 2-(1-Cyano-1-methylethyl)azocarboxamide?

A3: Researchers employ a combination of experimental and computational techniques to assess the thermal hazards. Adiabatic calorimetry is frequently used to obtain experimental data on the compound's decomposition behavior under adiabatic conditions. This data is then coupled with kinetic models to estimate key safety parameters like time to maximum reaction rate and time to conversion limit. [] Additionally, techniques like differential scanning calorimetry (DSC) and accelerated rate calorimetry (ARC) can be employed to determine thermokinetic parameters, aiding in the evaluation of thermal stability. []

Q4: How does the structure of 2-(1-Cyano-1-methylethyl)azocarboxamide influence its thermal stability?

A4: While specific details about the impact of structural modifications on the thermal stability of 2-(1-Cyano-1-methylethyl)azocarboxamide are not extensively covered in the provided research, it is known that the presence of acylamino and cyan groups can significantly influence the thermal behavior of azo compounds. [] Further research focusing on structure-property relationships is crucial to understanding how specific structural elements within this compound contribute to its thermal decomposition profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.